molecular formula C12H19N B1206110 4-tert-Butyl-N,N-dimethylaniline CAS No. 2909-79-7

4-tert-Butyl-N,N-dimethylaniline

Cat. No.: B1206110
CAS No.: 2909-79-7
M. Wt: 177.29 g/mol
InChI Key: SJDILFZCXQHCRB-UHFFFAOYSA-N
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Description

4-tert-Butyl-N,N-dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a tert-butyl group is attached to the para position of the benzene ring. This compound is known for its use as an efficient polymerization accelerator and is employed in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

4-tert-Butyl-N,N-dimethylaniline is primarily used as an amine initiator in the polymerization process . Its primary targets are the monomers that are to be polymerized. The role of this compound is to initiate the polymerization process, which leads to the formation of polymers from the monomers .

Mode of Action

The compound interacts with its targets (the monomers) through a process known as free-radical/cationic hybrid photopolymerizations . In this process, the compound acts as an initiator, triggering a chain reaction that leads to the formation of polymers from the monomers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process. The compound initiates the polymerization of acrylates and epoxides, leading to the formation of polymers . The downstream effects of this process include the creation of various types of polymers, which have numerous applications in industries such as plastics, coatings, adhesives, and others .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of polymers from monomers. This transformation is a result of the compound’s role as an initiator in the polymerization process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure of the environment, the presence of other chemicals, and the specific conditions under which the polymerization process is carried out . For example, certain conditions may enhance the compound’s efficacy as a polymerization initiator, while others may inhibit its action .

Biochemical Analysis

Biochemical Properties

4-tert-Butyl-N,N-dimethylaniline plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating oxidative coupling reactions. For instance, potassium iodide catalyzed oxidative coupling of this compound with indole has been investigated . This interaction highlights the compound’s ability to participate in complex biochemical processes, potentially influencing the activity of enzymes and proteins involved in these reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-N,N-dimethylaniline can be synthesized through the alkylation of N,N-dimethylaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-tert-Butyl-N,N-dimethylaniline is widely used in scientific research due to its role as a polymerization accelerator. It is employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides. This compound is also used in the synthesis of various organic compounds and in studies involving oxidative coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-N,N-dimethylaniline’s unique combination of the electron-donating dimethylamino group and the sterically hindering tert-butyl group makes it particularly effective in polymerization reactions and oxidative coupling processes. This dual functionality sets it apart from other similar compounds .

Properties

IUPAC Name

4-tert-butyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDILFZCXQHCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183336
Record name N,N-Dimethyl-4-t-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2909-79-7
Record name 4-(1,1-Dimethylethyl)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2909-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-t-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-t-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-N,N-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-tert-butyl-N,N-dimethylaniline used to study proton transfer kinetics in the research?

A1: Researchers utilized this compound (6) and its deuterated analogue (5-d1) to determine the rate constants for proton transfer to the metal hydride complex CpW(CO)2(PMe3)H (3) []. Specifically:

  • H/D Exchange Experiments: The rate of H/D exchange between 3 and 5-d1 was monitored using 1H NMR, providing insights into the kinetics of proton transfer to the hydride ligand [].
  • pKa Determination: The rate constant for deprotonation of the protonated metal complex, CpW(CO)2(PMe3)H2+ (4a), by 6 was measured []. This data, combined with the pKa of 4a, helped quantify the overall proton transfer kinetics and determine whether the metal or hydride was the kinetic site of protonation [].

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